molecular formula C15H18O4 B15144159 6|A,7|A-Epoxyasteriscunolide A

6|A,7|A-Epoxyasteriscunolide A

Cat. No.: B15144159
M. Wt: 262.30 g/mol
InChI Key: BACLGEOXUFGEJY-LCYRGTSKSA-N
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Description

6β,7β-Epoxyasteriscunolide A is a sesquiterpenoid compound isolated from species within the Asteriscus genus, a group of plants in the Asteraceae family. Its molecular formula is C₁₅H₁₈O₄, with a molecular weight of 262.3 g/mol . Structurally, it features a bicyclic framework with an epoxy group bridging the 6β and 7β positions, a critical moiety contributing to its bioactivity.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

(4S,6S,8E,11S)-6,10,10-trimethyl-5,12-dioxatricyclo[9.2.1.04,6]tetradeca-1(14),8-diene-7,13-dione

InChI

InChI=1S/C15H18O4/c1-14(2)7-6-10(16)15(3)11(19-15)5-4-9-8-12(14)18-13(9)17/h6-8,11-12H,4-5H2,1-3H3/b7-6+/t11-,12-,15+/m0/s1

InChI Key

BACLGEOXUFGEJY-LCYRGTSKSA-N

Isomeric SMILES

C[C@@]12[C@@H](O1)CCC3=C[C@@H](C(/C=C/C2=O)(C)C)OC3=O

Canonical SMILES

CC1(C=CC(=O)C2(C(O2)CCC3=CC1OC3=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6|A,7|A-Epoxyasteriscunolide A involves several steps, starting from naturally occurring sesquiterpenes. The key steps include epoxidation and cyclization reactions. Specific reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Chemical Reactivity and Reaction Pathways

Epoxides like 6β,7β-Epoxyasteriscunolide A typically undergo ring-opening reactions under acidic, basic, or nucleophilic conditions. While specific reaction data for this compound is not explicitly provided in the sources, general epoxide chemistry can inform potential pathways:

Acid-Catalyzed Ring-Opening

Epoxides react with acids (e.g., H₃O⁺) to form carbocation intermediates, which can then interact with nucleophiles. For example:
Mechanism :

  • Protonation of the epoxide oxygen.

  • Formation of a carbocation intermediate.

  • Nucleophilic attack (e.g., by water or alcohols) .

Base-Catalyzed Ring-Opening

In basic conditions (e.g., OH⁻), epoxides undergo nucleophilic attack, leading to trans-diaxial ring-opening products. This mechanism is common in epoxide hydrolysis to form diols .

Nucleophilic Substitution

Epoxides can react with nucleophiles (e.g., amines, thiols) under acidic or basic conditions, depending on the reactivity of the nucleophile and the stability of intermediates .

Catalytic Epoxidation

  • Hydrogen peroxide (H₂O₂) : Used with acetic acid or chiral catalysts (e.g., cinchona alkaloids) for enantioselective epoxidation of alkenes .

  • Visible-light photocatalysis : Methods involving tetraphenylporphine (H₂TPP) or tetramethylguanidine (TMG) to generate epoxides from α,β-unsaturated carbonyl compounds .

Enantioselective Epoxidation

Cinchona alkaloid-derived catalysts enable stereoselective epoxidation of α,β-unsaturated carbonyls, which could be relevant for synthesizing chiral epoxides like 6β,7β-Epoxyasteriscunolide A .

Structural and Analytical Data

Property Value
Molecular FormulaC₁₅H₁₈O₄
Molecular Weight262.30 g/mol
SMILES[H][C@]12C=C(C(O2)=O)CC[C@@H]3O[C@@]3(C(/C=C/C1(C)C)=O)C
TPSA (Topological Polar Surface Area)55.9 Ų
LogP (Octanol-Water Partition Coefficient)1.941

Challenges and Limitations

The provided sources lack direct experimental data on 6β,7β-Epoxyasteriscunolide A’s chemical reactions. Inferences are drawn from general epoxide chemistry and synthesis methods for similar compounds . Future research should focus on:

  • Mechanistic studies : Elucidating reaction pathways under specific conditions.

  • Toxicity and stability : Assessing reactivity in biological or environmental contexts.

  • Analytical characterization : Detailed NMR/MS data to confirm reaction intermediates and products.

Scientific Research Applications

6|A,7|A-Epoxyasteriscunolide A has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Asteriscunolide A

Molecular Formula : C₁₅H₁₈O₃
Molecular Weight : 246.3 g/mol
Structural Differences :

  • Lacks the 6β,7β-epoxy group present in 6β,7β-Epoxyasteriscunolide A.
  • Contains one fewer oxygen atom, leading to reduced molecular weight and altered polarity.

Bioactivity :

  • Its bioactivity profile remains underexplored compared to its epoxy derivative .

Significance :

  • The epoxy group in 6β,7β-Epoxyasteriscunolide A likely enhances its cytotoxicity by increasing molecular reactivity or improving target binding affinity.

Other Compounds from the Same Studies

7(8)-Dehydroschisandrol A

Class: Lignan Molecular Formula: Not fully specified (derived from Schizandra chinensis) .

6β-Hydroxystigmasta-4,22-dien-3-one

Class: Steroid Molecular Formula: Not fully specified (isolated from Hedychium coronarium) . Bioactivity: No cytotoxic activity reported; biological role remains uncharacterized .

Key Contrast :

  • Unlike 6β,7β-Epoxyasteriscunolide A, these compounds belong to distinct chemical classes (lignans, steroids) and exhibit unrelated bioactivities, underscoring the uniqueness of sesquiterpenoids in cytotoxic applications.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Bioactivity (IC₅₀) Source Organism
6β,7β-Epoxyasteriscunolide A C₁₅H₁₈O₄ 262.3 6β,7β-epoxy bridge 4.1–5.4 μM (HL-60, MOLT-3) Asteriscus spp.
Asteriscunolide A C₁₅H₁₈O₃ 246.3 No epoxy group Not reported Not specified
7(8)-Dehydroschisandrol A - - Lignan backbone Weak anti-ulcer activity Schizandra chinensis
6β-Hydroxystigmasta-4,22-dien-3-one - - Steroid skeleton Uncharacterized Hedychium coronarium

Research Implications and Gaps

  • Epoxy Group Role: The epoxy moiety in 6β,7β-Epoxyasteriscunolide A is a critical pharmacophore warranting further mechanistic studies to elucidate its role in cytotoxicity.
  • Asteriscunolide A: Requires comparative cytotoxicity assays to determine if the absence of the epoxy group correlates with reduced activity.
  • Broader Sesquiterpenoid Context: Additional studies on related sesquiterpenoids from the Asteriscus genus could identify structure-activity relationships (SARs) for optimized drug design.

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